molecular formula C11H18N2O B1208070 Prisotinol CAS No. 76906-79-1

Prisotinol

Cat. No.: B1208070
CAS No.: 76906-79-1
M. Wt: 194.27 g/mol
InChI Key: WQRPBKUCJBWQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRISOTINOL: , with the chemical formula C11H18N2O, is a compound that falls under the category of pyridinols. Its molecular weight is approximately 194.27 g/mol . Unfortunately, detailed information about its origin or natural occurrence is limited.

Preparation Methods

Synthetic Routes:

The synthetic preparation of PRISOTINOL involves the following steps:

    Alkylation of Pyridine: The starting material is pyridine, which undergoes alkylation with an isopropylamine derivative. This reaction introduces the isopropylamino group to the pyridine ring.

    Reduction: The resulting intermediate is then reduced to form this compound.

Industrial Production:

While specific industrial production methods are not widely documented, the synthesis typically follows the steps mentioned above.

Chemical Reactions Analysis

PRISOTINOL participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, although details of specific conditions and reagents are scarce.

    Reduction: Reduction reactions may lead to the formation of related compounds.

    Substitution: The pyridine ring allows for substitution reactions, but further investigation is needed to determine specific reagents and conditions.

Major products formed from these reactions are likely derivatives of this compound with modified functional groups.

Scientific Research Applications

PRISOTINOL has been explored in several scientific fields:

    Medicine: Some studies suggest potential neuroprotective effects, making it relevant for neurological research.

    Cardiovascular Health: this compound may impact cardiovascular health, although more research is needed.

    Metabolism: It has been investigated for its effects on metabolism and energy regulation.

Mechanism of Action

The exact mechanism by which PRISOTINOL exerts its effects remains unclear. it likely involves interactions with specific molecular targets and signaling pathways. Further research is necessary to elucidate these mechanisms.

Comparison with Similar Compounds

While PRISOTINOL shares structural features with other pyridinols, its uniqueness lies in its specific isopropylamino substitution pattern. Similar compounds include other pyridinols and related derivatives.

Remember that this compound’s applications and mechanisms are still subjects of ongoing research, and additional studies are needed to fully understand its properties and potential benefits . If you have any further questions or need additional information, feel free to ask!

Properties

IUPAC Name

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRPBKUCJBWQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868496
Record name 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6
Record name Prisotinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRISOTINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRISOTINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRISOTINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 159 g of 2-(2-isopropylaminopropyl)-5-pyridinol dihydrochloride in 1,000 ml of water, 163 g of sodium bicarbonate are added and the suspension evaporated. The residue is suspended in 453 ml of anhydrous ethanol at 60°, the suspension is filtered, the residue washed 3 times with 150 ml of anhydrous ethanol each and the combined filtrates are evaporated, to yield the 2-(2-isopropylaminopropyl)-5-pyridinol melting at 135°-138°.
Name
2-(2-isopropylaminopropyl)-5-pyridinol dihydrochloride
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prisotinol
Reactant of Route 2
Reactant of Route 2
Prisotinol
Reactant of Route 3
Prisotinol
Reactant of Route 4
Prisotinol
Reactant of Route 5
Prisotinol
Reactant of Route 6
Prisotinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.